Cas no 1190130-57-4 (1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one)
1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one
- 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one
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- Inchi: 1S/C9H8BrNO2/c1-3-8(12)7-4-6(10)5-11-9(7)13-2/h3-5H,1H2,2H3
- InChI Key: LWSROZAZJLUIPD-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(C(C=C)=O)=C1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 208
- Topological Polar Surface Area: 39.2
1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1912518-0.05g |
1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one |
1190130-57-4 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1912518-0.1g |
1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one |
1190130-57-4 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1912518-0.25g |
1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one |
1190130-57-4 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1912518-0.5g |
1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one |
1190130-57-4 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1912518-1.0g |
1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one |
1190130-57-4 | 1g |
$1299.0 | 2023-06-02 | ||
| Enamine | EN300-1912518-2.5g |
1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one |
1190130-57-4 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1912518-5.0g |
1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one |
1190130-57-4 | 5g |
$3770.0 | 2023-06-02 | ||
| Enamine | EN300-1912518-10.0g |
1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one |
1190130-57-4 | 10g |
$5590.0 | 2023-06-02 | ||
| Enamine | EN300-1912518-1g |
1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one |
1190130-57-4 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1912518-5g |
1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one |
1190130-57-4 | 5g |
$2650.0 | 2023-09-17 |
1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one
Introduction to 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one (CAS No. 1190130-57-4)
1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one, commonly referred to by its CAS number CAS No. 1190130-57, is a highly specialized organic compound with significant applications in the fields of pharmacology and material science. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with bromine and methoxy groups, along with a ketone functionality attached via a propenone moiety.
The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions, oxidation processes, and cyclization steps. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production processes.
One of the most notable applications of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-en-one is in the development of novel pharmaceutical agents. Researchers have demonstrated that this compound exhibits potent anti-tumor activity by selectively inhibiting key enzymes involved in cancer cell proliferation. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for the treatment of chronic inflammatory diseases.
In addition to its pharmacological applications, this compound has also found utility in the field of material science as a precursor for advanced polymers and optoelectronic materials. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other cutting-edge electronic devices.
Recent studies have explored the potential of this compound as a building block for constructing bioactive molecules with enhanced pharmacokinetic profiles. By modifying its substituents, researchers have been able to optimize its solubility, bioavailability, and metabolic stability, paving the way for its use in drug delivery systems.
The structural versatility of CAS No. 1190130-57-4 has also led to its application in chemical sensing technologies. Its ability to undergo reversible redox reactions makes it an ideal candidate for use in biosensors and environmental monitoring devices.
In conclusion, 1-(5-Bromo-2-methoxypyridin-3--yl)prop-< strong >en strong > -one strong > represents a multifaceted compound with immense potential across various scientific disciplines. Ongoing research continues to uncover new applications and improve its synthesis methods, ensuring its relevance in both academic and industrial settings.
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